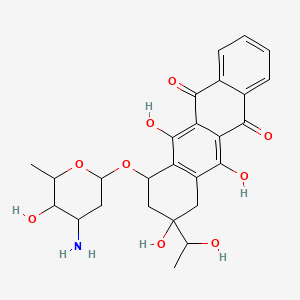
4-hydroxy-3-nitro-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-nitro-N-propylbenzamide is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzamide and contains hydroxyl and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitro-N-propylbenzamide can be synthesized through several methods. One common approach involves the nitration of 3-hydroxy-N-propylbenzamide. The reaction typically requires a nitration agent such as nitric acid and a suitable catalyst under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves the careful handling of hazardous chemicals and adherence to safety regulations.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-nitro-N-propylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-nitro-N-propylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.
Industry: It serves as a building block in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-hydroxy-3-nitro-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
4-Hydroxy-3-nitro-N-propylbenzamide is compared with other similar compounds to highlight its uniqueness:
3-Hydroxy-N-propylbenzamide: Lacks the nitro group, resulting in different chemical properties and biological activities.
4-Nitro-N-propylbenzamide: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
27519-71-7 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
4-hydroxy-3-nitro-N-propylbenzamide |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-10(14)7-3-4-9(13)8(6-7)12(15)16/h3-4,6,13H,2,5H2,1H3,(H,11,14) |
Clave InChI |
MWUVXPXWDSRDIG-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



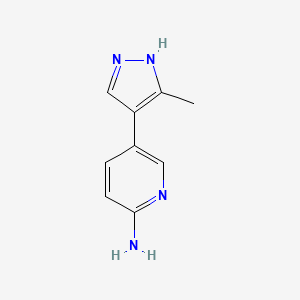
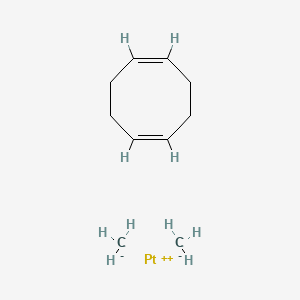

![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
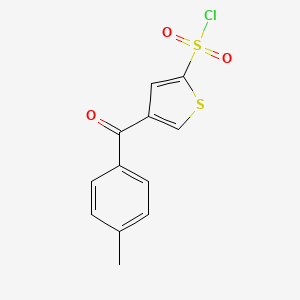
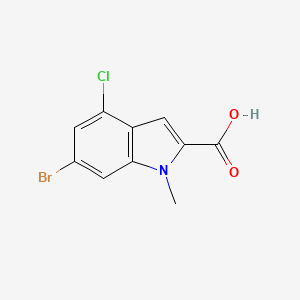
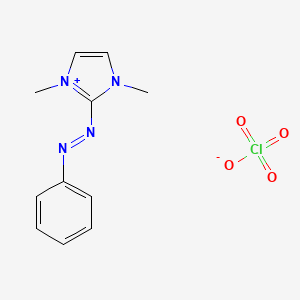
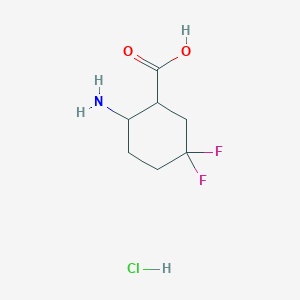
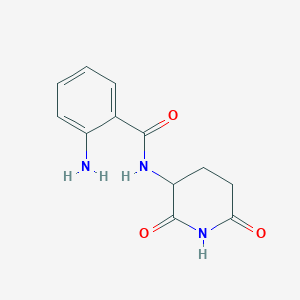
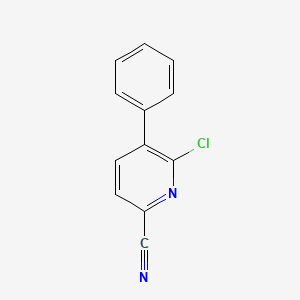
![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
